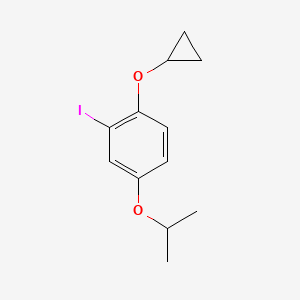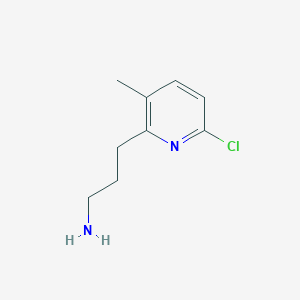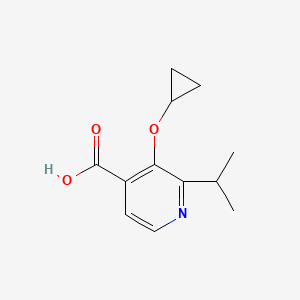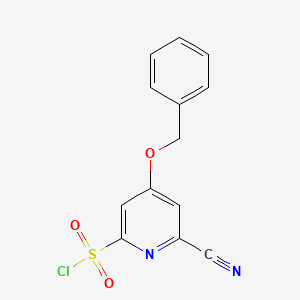
4-(Benzyloxy)-6-cyanopyridine-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)-6-cyanopyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group at the 4-position, a cyano group at the 6-position, and a sulfonyl chloride group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-6-cyanopyridine-2-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be constructed through a series of condensation reactions involving suitable starting materials such as aldehydes, ketones, and amines.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol or benzyl chloride as the nucleophile.
Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced through sulfonation reactions using reagents such as chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
化学反応の分析
Types of Reactions
4-(Benzyloxy)-6-cyanopyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form sulfonamides or other reduced derivatives.
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions to form sulfonamides, sulfonates, or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles for substitution reactions include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Sulfonamides and other reduced derivatives.
Substitution: Sulfonamides, sulfonates, and other substituted derivatives.
科学的研究の応用
4-(Benzyloxy)-6-cyanopyridine-2-sulfonyl chloride has a wide range of scientific research applications, including:
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used as a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, with specific functional properties.
Biological Research: The compound can be used in biochemical assays and studies to investigate its interactions with biological targets and pathways.
作用機序
The mechanism of action of 4-(Benzyloxy)-6-cyanopyridine-2-sulfonyl chloride involves its interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can act as an electrophile, reacting with nucleophilic residues in proteins or other biomolecules. This can lead to the formation of covalent bonds and the modulation of the activity of the target molecules. The benzyloxy and cyano groups can also contribute to the compound’s binding affinity and specificity for its targets.
類似化合物との比較
4-(Benzyloxy)-6-cyanopyridine-2-sulfonyl chloride can be compared with other similar compounds, such as:
4-(Benzyloxy)-2-sulfonyl chloride: Lacks the cyano group, which may affect its reactivity and binding properties.
6-Cyanopyridine-2-sulfonyl chloride: Lacks the benzyloxy group, which may affect its solubility and stability.
4-(Benzyloxy)-6-cyanopyridine: Lacks the sulfonyl chloride group, which may affect its electrophilicity and reactivity.
The presence of all three functional groups (benzyloxy, cyano, and sulfonyl chloride) in this compound makes it a unique and versatile compound with distinct chemical and biological properties.
特性
分子式 |
C13H9ClN2O3S |
|---|---|
分子量 |
308.74 g/mol |
IUPAC名 |
6-cyano-4-phenylmethoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C13H9ClN2O3S/c14-20(17,18)13-7-12(6-11(8-15)16-13)19-9-10-4-2-1-3-5-10/h1-7H,9H2 |
InChIキー |
UDGDBEUPQHOOAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC(=NC(=C2)S(=O)(=O)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








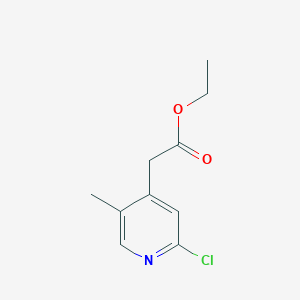
![9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14849394.png)
